molecular formula C6H5FN2O3 B576854 3-Fluoro-5-methyl-4-nitropyridine 1-oxide CAS No. 13958-88-8

3-Fluoro-5-methyl-4-nitropyridine 1-oxide

Cat. No.: B576854
CAS No.: 13958-88-8
M. Wt: 172.115
InChI Key: ZQGANXDYXDMUFR-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C₆H₅FN₂O₃.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methyl-4-nitropyridine 1-oxide typically involves the fluorination of a pyridine N-oxide derivative. One common method is the direct fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature . This intermediate can then be further modified to introduce the methyl group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of fluorinating agents such as Selectfluor® and other fluorination technologies are likely employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or organometallic reagents.

Common Reagents and Conditions

    Catalytic Hydrogenation: Used for the reduction of the nitro group to an amino group.

    Nucleophilic Substitution: Reagents such as Grignard reagents or organolithium compounds can be used to substitute the fluorine atom.

Major Products Formed

    3-Fluoro-4-aminopyridine: Formed by the reduction of the nitro group.

    Substituted Pyridines: Various substituted pyridines can be formed depending on the nucleophile used in substitution reactions.

Scientific Research Applications

3-Fluoro-5-methyl-4-nitropyridine 1-oxide has several scientific research applications:

    Drug Synthesis: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Its unique properties make it suitable for the development of new materials with specific characteristics.

    Catalysis Studies: It is used in catalysis research to study the effects of fluorinated pyridines on catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-nitropyridine 1-oxide
  • 3-Fluoro-4-aminopyridine
  • 3,5-Dichloropyridine 1-oxide

Uniqueness

3-Fluoro-5-methyl-4-nitropyridine 1-oxide is unique due to the presence of both a fluorine atom and a nitro group on the pyridine ring, which imparts distinct electronic and steric properties. This combination makes it a valuable intermediate in various chemical syntheses and research applications.

Properties

IUPAC Name

3-fluoro-5-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c1-4-2-8(10)3-5(7)6(4)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGANXDYXDMUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC(=C1[N+](=O)[O-])F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660541
Record name 3-Fluoro-5-methyl-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13958-88-8
Record name 3-Fluoro-5-methyl-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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